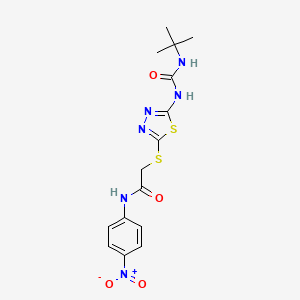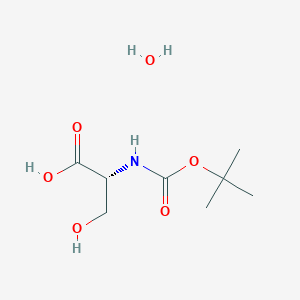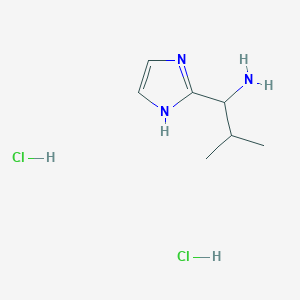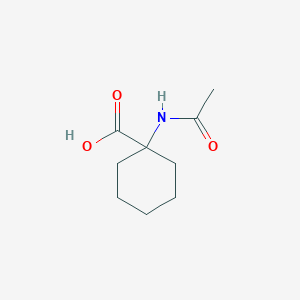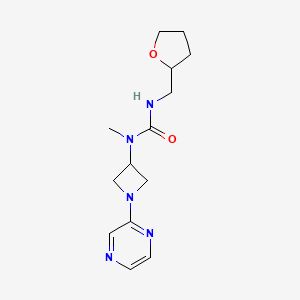
1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects
Studies have shown that 1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the replication of certain viruses and bacteria. In addition, it has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea in lab experiments is its potential therapeutic applications. It has been found to have antitumor, antiviral, and antibacterial properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can cause adverse effects in some animal models, which may limit its use in humans.
Future Directions
There are several future directions for the study of 1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea. One of the future directions is the development of new drugs based on this compound. It has been found to have potential therapeutic applications in the treatment of cancer, viral infections, and bacterial infections. Another future direction is the study of its mechanism of action. Further studies are needed to fully understand how this compound works and how it can be used to develop new drugs. Additionally, the potential toxicity of this compound needs to be further studied to ensure its safety for use in humans.
Synthesis Methods
1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea can be synthesized using various methods. One of the commonly used methods is the reaction of 1-methyl-3-(oxolan-2-ylmethyl)urea with 1-(pyrazin-2-yl)azetidin-3-amine in the presence of a catalyst. The reaction yields 1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea as the final product.
Scientific Research Applications
1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea has been extensively studied for its potential therapeutic applications. It has been found to have antitumor, antiviral, and antibacterial properties. In addition, it has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-18(14(20)17-7-12-3-2-6-21-12)11-9-19(10-11)13-8-15-4-5-16-13/h4-5,8,11-12H,2-3,6-7,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALZQPGGRCSXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


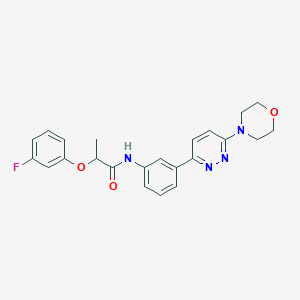
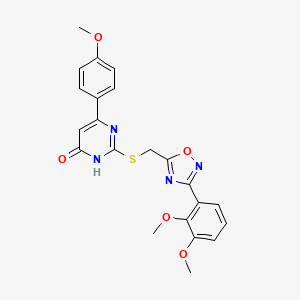
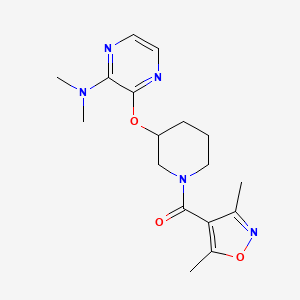

![N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide](/img/structure/B2813888.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813889.png)
![8-Bromo-7-[3-(5-chloro-2-methylanilino)propyl]-3-methyl-1-(2-methylpropyl)purine-2,6-dione](/img/structure/B2813890.png)
![9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B2813891.png)
